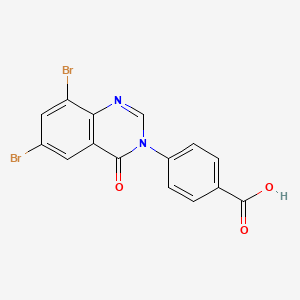
4-(6,8-Dibromo-4-oxoquinazolin-3(4H)-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(6,8-Dibromo-4-oxoquinazolin-3(4H)-yl)benzoic acid is a synthetic organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6,8-Dibromo-4-oxoquinazolin-3(4H)-yl)benzoic acid typically involves the following steps:
Bromination: The starting material, quinazolinone, is brominated at the 6 and 8 positions using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.
Coupling Reaction: The dibromoquinazolinone is then coupled with benzoic acid or its derivatives using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
4-(6,8-Dibromo-4-oxoquinazolin-3(4H)-yl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The carbonyl group in the quinazolinone ring can be reduced to form the corresponding alcohol.
Oxidation Reactions: The benzoic acid moiety can be oxidized to form more complex carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Derivatives with various functional groups replacing the bromine atoms.
Reduction: Alcohol derivatives of the quinazolinone ring.
Oxidation: Higher carboxylic acids derived from the benzoic acid moiety.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for diseases due to its structural similarity to other bioactive quinazolinones.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(6,8-Dibromo-4-oxoquinazolin-3(4H)-yl)benzoic acid would depend on its specific application. Generally, quinazolinones exert their effects by interacting with specific molecular targets such as enzymes or receptors, modulating their activity and thereby influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
4-Oxoquinazolin-3(4H)-yl)benzoic acid: Lacks the bromine atoms, potentially less reactive.
6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)benzoic acid: Chlorine atoms instead of bromine, different reactivity and biological activity.
4-(6,8-Dimethyl-4-oxoquinazolin-3(4H)-yl)benzoic acid: Methyl groups instead of bromine, different steric and electronic effects.
Uniqueness
The presence of bromine atoms in 4-(6,8-Dibromo-4-oxoquinazolin-3(4H)-yl)benzoic acid makes it more reactive and potentially more bioactive compared to its analogs. This can lead to unique interactions with biological targets and different chemical reactivity.
Properties
CAS No. |
91164-37-3 |
|---|---|
Molecular Formula |
C15H8Br2N2O3 |
Molecular Weight |
424.04 g/mol |
IUPAC Name |
4-(6,8-dibromo-4-oxoquinazolin-3-yl)benzoic acid |
InChI |
InChI=1S/C15H8Br2N2O3/c16-9-5-11-13(12(17)6-9)18-7-19(14(11)20)10-3-1-8(2-4-10)15(21)22/h1-7H,(H,21,22) |
InChI Key |
SIQCKCJCEKPLPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N2C=NC3=C(C2=O)C=C(C=C3Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















